
4-(2,4-Difluorophenoxy)-3-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,4-Difluorophenoxy)-3-methylaniline is a compound that is related to various difluoroaniline derivatives. These derivatives have been the subject of several studies due to their interesting chemical and physical properties, as well as their potential applications in various fields such as materials science and pharmaceuticals.
Synthesis Analysis
The synthesis of difluoroaniline derivatives can be complex, involving multiple steps and requiring careful control of reaction conditions to achieve regioselectivity. For instance, the synthesis of methyl 2,6-difluoro-4-(pivaloylamino)benzoate and its analogs involves reacting 3,5-difluoroaniline derivatives with butyllithium followed by methyl chloroformate. The presence of fluorine atoms is known to direct the regiocontrol of metallation, which is a critical step in the synthesis process .
Molecular Structure Analysis
The molecular structure of difluoroaniline derivatives has been extensively studied using various spectroscopic techniques and theoretical calculations. For example, the structure of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was confirmed by IR, NMR, and X-ray diffraction studies. Theoretical calculations such as DFT methods have been used to compute vibrational wavenumbers and to analyze the stability of the molecule arising from hyper-conjugative interactions and charge delocalization .
Chemical Reactions Analysis
The reactivity of difluoroaniline derivatives can be influenced by the presence of fluorine atoms, which can affect the electronic characteristics of the molecule. Studies have shown that the HOMO and LUMO analysis can be used to determine charge transfer within the molecule, which is crucial for understanding its reactivity . Additionally, the spectroscopic and quantum chemical studies of 3,4-difluoroaniline provide insights into the nonlinear optical properties and thermodynamic features of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of difluoroaniline derivatives are closely related to their molecular structure. The presence of fluorine atoms can significantly influence properties such as dipole moment, polarizability, and hyperpolarizability. These properties have been studied using experimental techniques like FT-IR, FT-Raman, UV-Vis, and NMR spectroscopy, as well as theoretical calculations. The molecular electrostatic potential surface (MEPs) and natural bond orbital (NBO) analysis have been used to study the stability and charge distribution within the molecule . Additionally, the reactivity descriptors computed from these studies can predict the reactivity and reactive sites on the molecule, which is important for understanding its behavior in chemical reactions .
Applications De Recherche Scientifique
Antioxidant Activities : Novel compounds synthesized from reactions including chloro-methylanilines have been evaluated for their antioxidant and antiradical activities. These compounds show promising results as antioxidants, potentially useful in conditions of oxidative stress (Topçu et al., 2021).
Spectroscopic Analysis : Studies involving chloro-methylanilines have contributed to understanding vibrational modes in molecules, using Fourier transform infrared (FTIR) and FT-Raman spectroscopy. This research aids in the analysis of molecular structures and interactions (Arjunan & Mohan, 2008).
Chemical Synthesis and Reactivity : Research has been conducted on the synthesis of various derivatives of methylanilines, including processes like Suzuki cross-coupling reactions. This is significant for developing new materials with unique optical and structural properties (Rizwan et al., 2021).
Environmental and Agricultural Applications : The impact of compounds like 2,4-dichlorophenoxyacetic acid on agricultural and environmental settings is a subject of study. This research includes the analysis of its toxicity, mutagenicity, and its role as a herbicide (Zuanazzi et al., 2020).
Biochemical Analysis : The interaction of haloanilines with biological systems has been studied, with a focus on aspects like nephrotoxic effects and enzyme interactions. Such research is crucial for understanding the biochemical impact of these compounds (Hong et al., 2000).
Propriétés
IUPAC Name |
4-(2,4-difluorophenoxy)-3-methylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2NO/c1-8-6-10(16)3-5-12(8)17-13-4-2-9(14)7-11(13)15/h2-7H,16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUDXMNYEMDVZOI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)OC2=C(C=C(C=C2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-Difluorophenoxy)-3-methylaniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

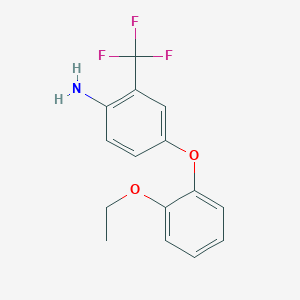
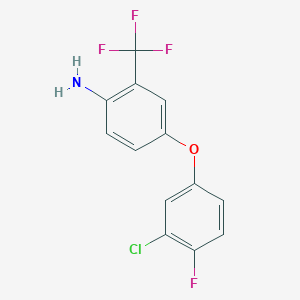
![N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]-phenyl}acetamide](/img/structure/B1329148.png)
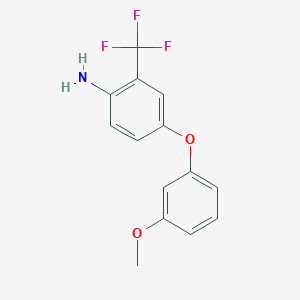
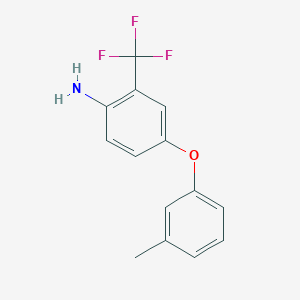
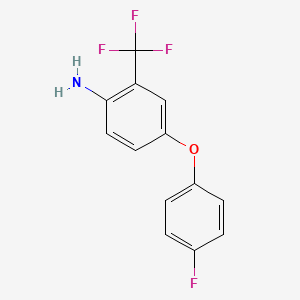
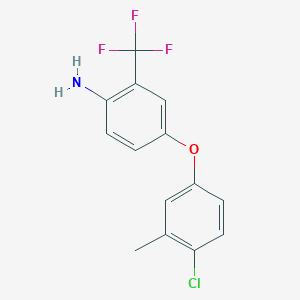
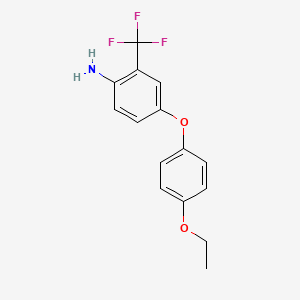
![Methyl 4-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate](/img/structure/B1329160.png)
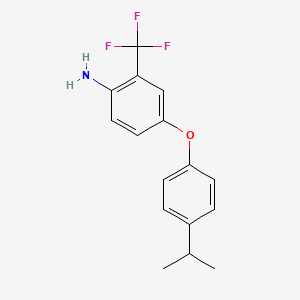

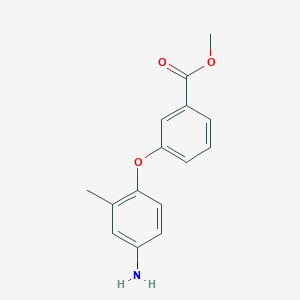

![Dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B1329214.png)